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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzoic acid

Cat. No.: B1297639 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-
methylbenzoic acid (CAS No: 704-45-0), a key intermediate in the synthesis of various

pharmaceuticals and specialty polymers.[1] A thorough understanding of its spectroscopic

signature is paramount for quality control, reaction monitoring, and structural confirmation in

research and development settings. This document will delve into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert

interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
2-Methoxy-4-methylbenzoic acid (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) possesses a

unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set

of spectroscopic data.[2][3] The strategic placement of the methoxy, methyl, and carboxylic

acid groups dictates the chemical environment of each atom, which is directly probed by the

analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-

hydrogen framework of 2-Methoxy-4-methylbenzoic acid.
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¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of

protons, their chemical environment, and their proximity to other protons.

Interpreted ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Causality
Behind the
Chemical Shift
and
Multiplicity

~11.5 - 13.0 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is highly

deshielded due

to the

electronegativity

of the adjacent

oxygen atoms

and typically

appears as a

broad singlet. Its

chemical shift

can be highly

dependent on

concentration

and solvent.

7.73 (approx.) Doublet 1H
Ar-H (ortho to -

COOH)

This aromatic

proton is in the

ortho position to

the electron-

withdrawing

carboxylic acid

group, leading to

a downfield shift.

It is split into a

doublet by the

neighboring

aromatic proton.

7.16 (approx.) Doublet 1H Ar-H (meta to -

COOH)

This aromatic

proton is further

away from the
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carboxylic acid

group and

experiences less

deshielding. It is

split into a

doublet by its

neighboring

aromatic proton.

6.94 (approx.) Singlet 1H
Ar-H (para to -

COOH)

This aromatic

proton is situated

between the

methoxy and

methyl groups

and appears as a

singlet due to the

absence of

adjacent protons.

The electron-

donating nature

of the methoxy

group shields

this proton,

shifting it upfield

compared to the

other aromatic

protons.
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3.87 (approx.) Singlet 3H -OCH₃

The protons of

the methoxy

group are in a

relatively

shielded

environment and

appear as a

sharp singlet as

there are no

adjacent protons

to cause splitting.

2.40 (approx.) Singlet 3H -CH₃

The protons of

the methyl group

attached to the

aromatic ring are

shielded and

appear as a

singlet.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-4-methylbenzoic acid and

dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without

contributing interfering signals in the regions of interest.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal resolution and dispersion.

Data Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to achieve an adequate signal-to-noise ratio.
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Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Interpreted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment
Causality Behind the
Chemical Shift

171.8 (approx.) -COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded due to the double

bond and the electronegativity

of the oxygen atoms, resulting

in a large downfield shift.

159.6 (approx.) C-OCH₃

The aromatic carbon directly

attached to the electron-

donating methoxy group is

significantly deshielded.

140.0 (approx.) C-CH₃
The aromatic carbon bearing

the methyl group.

130.6 (approx.) Ar-CH Aromatic methine carbon.

122.7 (approx.) Ar-CH Aromatic methine carbon.

120.5 (approx.) C-COOH
The aromatic carbon attached

to the carboxylic acid group.

114.4 (approx.) Ar-CH

Aromatic methine carbon,

likely shielded by the

ortho/para directing methoxy

group.

55.5 (approx.) -OCH₃

The carbon of the methoxy

group is in a relatively upfield

region, typical for sp³

hybridized carbons attached to

an oxygen atom.

21.0 (approx.) -CH₃

The carbon of the methyl

group attached to the aromatic

ring appears at a characteristic

upfield chemical shift.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing

C-H coupling, resulting in a single peak for each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of the chemical bonds.

Interpreted IR Data
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Significance

2500-3300 (broad) O-H stretch Carboxylic Acid

The broadness of this

peak is a hallmark of

the hydrogen-bonded

O-H group in the

carboxylic acid dimer.

~1700 C=O stretch Carboxylic Acid

A strong, sharp

absorption

characteristic of the

carbonyl group in a

carboxylic acid.

~1600, ~1470 C=C stretch Aromatic Ring

These absorptions are

indicative of the

carbon-carbon double

bond stretching

vibrations within the

benzene ring.

~1250, ~1030 C-O stretch
Methoxy Group &

Carboxylic Acid

These peaks

correspond to the

stretching vibrations of

the C-O single bonds

in the methoxy and

carboxylic acid

functionalities.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 2-Methoxy-4-methylbenzoic acid with approximately

100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum. The

instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation and identification.

Interpreted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge ratio) Proposed Fragment Significance

166 [M]⁺

The molecular ion peak,

corresponding to the intact

molecule with one electron

removed.[2] Its presence

confirms the molecular weight

of the compound.

149 [M - OH]⁺
Loss of a hydroxyl radical from

the carboxylic acid group.

119 [M - COOH - H]⁺

Loss of the carboxylic acid

group followed by the loss of a

hydrogen atom.

91 [C₇H₇]⁺

A common fragment in

aromatic compounds, often

corresponding to the tropylium

ion.
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 2-Methoxy-4-methylbenzoic acid in a

volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for

separating the analyte from any impurities.

Data Acquisition:

Inject a small volume of the sample solution into the GC inlet. The high temperature of the

inlet vaporizes the sample.

The vaporized sample is carried by an inert gas through the GC column, where separation

occurs based on boiling point and polarity.

The separated analyte elutes from the column and enters the mass spectrometer, where it

is ionized (typically by electron impact).

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio and detected.

Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic

analysis of 2-Methoxy-4-methylbenzoic acid.
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Sample Preparation
Data Interpretation

2-Methoxy-4-methylbenzoic acid

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(FTIR)

Mass Spectrometry
(GC-MS)

Structural Elucidation
& Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of 2-Methoxy-4-
methylbenzoic acid.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 2-Methoxy-4-methylbenzoic acid. The data presented in

this guide, along with the detailed experimental protocols, serve as a valuable resource for

researchers and scientists in ensuring the identity and purity of this important chemical

compound. The consistency across all three analytical techniques provides a high degree of

confidence in the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Methoxy-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF].
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methoxy-4-methylbenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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